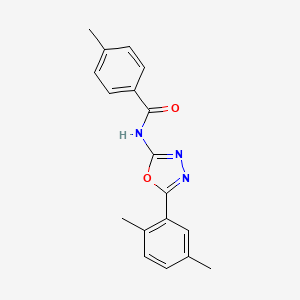

![molecular formula C25H23OP B3019891 (S)-4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole CAS No. 1807740-34-6](/img/structure/B3019891.png)

(S)-4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound contains an anthracen-9-yl group, a tert-butyl group, and a 2,3-dihydrobenzo[d][1,3]oxaphosphole group. Anthracene is a polycyclic aromatic hydrocarbon, tert-butyl is a common alkyl group, and benzo[d][1,3]oxaphosphole is a heterocyclic compound .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an anthracene derivative with a suitable precursor for the 2,3-dihydrobenzo[d][1,3]oxaphosphole group .Molecular Structure Analysis

The molecular structure would be characterized by the three distinct functional groups mentioned above. The anthracen-9-yl group would provide aromatic character, the tert-butyl group would provide steric bulk, and the 2,3-dihydrobenzo[d][1,3]oxaphosphole group would introduce heteroatom functionality .Chemical Reactions Analysis

The reactivity of this compound would likely be dominated by the anthracen-9-yl and 2,3-dihydrobenzo[d][1,3]oxaphosphole groups. The tert-butyl group is generally quite inert .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the anthracen-9-yl group could impart fluorescence, the tert-butyl group could influence the compound’s solubility, and the 2,3-dihydrobenzo[d][1,3]oxaphosphole group could confer unique reactivity .Scientific Research Applications

Photomechanical Crystals and Solid-State Reacted Dimers (SSRD)

The photodimerization of 9-tert-butyl-anthracene ester in molecular crystal nanorods can cause significant expansions (up to 15%). This expansion results from the formation of a metastable crystalline intermediate known as the solid-state reacted dimer (SSRD). Researchers have used a combination of powder X-ray diffraction, solid-state nuclear magnetic resonance, and computational modeling to determine the crystal structure of the SSRD intermediate. The SSRD crystal density is slightly greater than that of the monomer crystal, and gross changes in volume or unit cell parameters are not responsible for the photoinduced expansion .

Crowded tert-Butyl Group Reactivity

The tert-butyl group, due to its unique steric hindrance, exhibits distinct reactivity patterns. Researchers have highlighted its applications in various chemical transformations. Additionally, it plays a role in biosynthetic and biodegradation pathways. Understanding the reactivity of this group is essential for designing novel compounds and optimizing synthetic routes .

Chemoselective Nitration of Aromatic Sulfonamides

The compound’s tert-butyl moiety has been employed in chemoselective nitration reactions. Specifically, it facilitates the efficient conversion of aromatic sulfonamides into their mono-nitro derivatives using tert-butyl nitrite. This reaction demonstrates high chemoselectivity even in the presence of other sensitive or potentially reactive functionalities .

3S Technology in Land Use Landscape Ecology

As human intervention in land ownership systems increases, the need to balance land use with ecological health becomes crucial. Researchers apply 3S technology (Geographic Information Systems—GIS, Remote Sensing, and Global Positioning Systems—GPS) to establish models for land use and landscape design changes. By analyzing data, they study land use patterns and maintain ecological balance. For instance, 3S technology aids in dynamic land use monitoring, identifying areas of change, and rational land layout planning .

Safety Assessment of 3S, 3’S, 3’’S-Astaxanthin

In a different context, safety assessments have been conducted on 3S, 3’S, 3’’S-astaxanthin, a compound related to our topic. Researchers confirmed genome stability and performed a 13-week repeated dose oral toxicity study in rats. This highlights the importance of safety evaluations for compounds containing the 3S moiety .

Updating Topographic Maps Using 3S Technology

In the realm of cartography, 3S technology (GIS, GPS, and remote sensing) plays a pivotal role in updating topographic maps. For example, revising riverway topographic maps based on 3S data is efficient, cost-effective, and straightforward. It reduces work periods while ensuring accurate and up-to-date maps .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

(3S)-4-anthracen-9-yl-3-tert-butyl-2H-1,3-benzoxaphosphole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23OP/c1-25(2,3)27-16-26-22-14-8-13-21(24(22)27)23-19-11-6-4-9-17(19)15-18-10-5-7-12-20(18)23/h4-15H,16H2,1-3H3/t27-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKAWVLHXUZNLPP-HHHXNRCGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)P1COC2=CC=CC(=C21)C3=C4C=CC=CC4=CC5=CC=CC=C53 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[P@@]1COC2=CC=CC(=C21)C3=C4C=CC=CC4=CC5=CC=CC=C53 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23OP |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

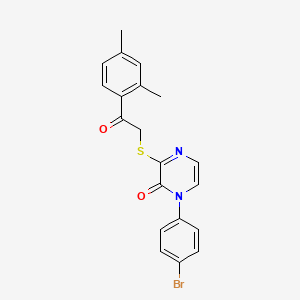

![1-[(4-bromophenyl)methyl]-N-(2-methoxy-5-methylphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B3019808.png)

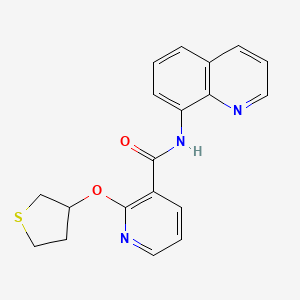

![N-{3-methyl-4-[(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-[1,4'-bipiperidine]-1'-yl)sulfonyl]phenyl}acetamide](/img/structure/B3019812.png)

![methyl 2-amino-7-methyl-5-oxo-4-(pyridin-4-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B3019815.png)

![9-(4-methoxyphenyl)-1,7-dimethyl-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3019817.png)

![Methyl 4-((6-bromobenzo[d]thiazol-2-yl)(2-(diethylamino)ethyl)carbamoyl)benzoate hydrochloride](/img/structure/B3019818.png)

![N-(benzo[d][1,3]dioxol-5-yl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B3019819.png)

amine hydrochloride](/img/structure/B3019823.png)

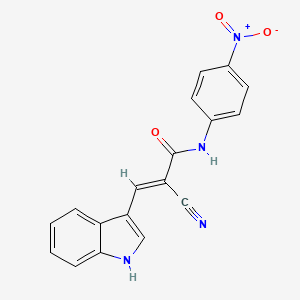

![N-[2-(2-benzoyl-4-bromoanilino)-2-oxoethyl]propanamide](/img/structure/B3019828.png)